Section 1: Chemical Identity and Physicochemical Properties
Section 1: Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 2,5-Dimethylaniline Hydrochloride
This guide provides a comprehensive technical overview of 2,5-Dimethylaniline hydrochloride (CAS Number: 51786-53-9), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into its chemical identity, synthesis, applications, analytical methods, and safety protocols, offering field-proven insights and validated methodologies.
2,5-Dimethylaniline hydrochloride is the salt form of the primary arylamine, 2,5-Dimethylaniline (also known as 2,5-xylidine). The conversion to its hydrochloride salt enhances its stability and modifies its solubility, making it suitable for various applications where a solid, water-soluble form is preferred over the oily, less stable free base.
The fundamental identification and properties of this compound are critical for its effective use in a laboratory or industrial setting. Its CAS number, 51786-53-9 , serves as a unique identifier across global chemical databases and regulatory bodies.[1][2][3]
Core Chemical Identifiers
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IUPAC Name: 2,5-dimethylanilinium chloride
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Synonyms: 2,5-dimethylaniline HCl, 2,5-Xylidine hydrochloride
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Molecular Formula: C₈H₁₂ClN or C₈H₁₁N·HCl[2]
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InChI Key: XMHFVPVDKGNKPL-UHFFFAOYSA-N[2]
Structural Representation
The structure consists of a dimethyl-substituted benzene ring with a protonated amino group, balanced by a chloride counter-ion.
Caption: Chemical structure of 2,5-Dimethylaniline hydrochloride.
Physicochemical Data Summary
The following table summarizes key quantitative data for 2,5-Dimethylaniline hydrochloride and its corresponding free base, 2,5-Dimethylaniline (CAS: 95-78-3), for comparative purposes.
| Property | 2,5-Dimethylaniline Hydrochloride (Salt) | 2,5-Dimethylaniline (Free Base) | Rationale & Significance |
| CAS Number | 51786-53-9[1] | 95-78-3[4] | Unique identifier for substance registration and tracking. |
| Physical Form | Solid | Liquid[4][5] | The salt form is a solid, facilitating easier handling, weighing, and formulation compared to the liquid free base. |
| Melting Point | Not specified in results | ~11.5 °C[4] | The free base is a liquid at typical room temperature. The salt has a much higher melting point. |
| Boiling Point | Decomposes | ~218 °C[4][6] | Hydrochloride salts typically decompose at high temperatures rather than boiling. |
| Density | Not specified in results | ~0.973 g/mL at 25 °C[4] | Important for volume-to-mass conversions in synthesis. |
| Solubility | Soluble in water | <0.1 g/100 mL in water at 18 °C[4] | Significantly higher water solubility is a key advantage of the hydrochloride form for aqueous reactions. |
| Storage Temperature | Room temperature, under inert atmosphere | Store below +30°C[4] | Both forms are sensitive to air and light; the free base turns reddish-brown on exposure.[7] |
| Purity (Typical) | ≥95%[1] | ≥97-99%[8][9] | High purity is essential for its role as an intermediate in pharmaceutical and dye synthesis. |
Section 2: Synthesis and Manufacturing Insights
The production of 2,5-Dimethylaniline hydrochloride is a two-stage process: first, the synthesis of the 2,5-Dimethylaniline free base, followed by its conversion to the hydrochloride salt.
Stage 1: Synthesis of 2,5-Dimethylaniline (Free Base)
The industrial synthesis of 2,5-Dimethylaniline typically starts from p-xylene.[7] The causality behind this choice is the strategic placement of the methyl groups, which directs the subsequent nitration and reduction steps to yield the desired 2,5-isomer.
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Nitration: p-Xylene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 2,5-dimethylnitrobenzene.
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Reduction: The resulting nitro compound is then reduced to the corresponding amine. A common and cost-effective method for this reduction is using iron powder in the presence of an acid, such as hydrochloric acid.[7] This reaction converts the nitro group (-NO₂) into an amino group (-NH₂), forming 2,5-Dimethylaniline.
Stage 2: Conversion to 2,5-Dimethylaniline Hydrochloride
The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. This step is crucial for purification and stabilization. The free base can be prone to oxidation and discoloration, whereas the salt is a more stable solid.
Caption: Workflow for the conversion of the free base to its hydrochloride salt.
Section 3: Core Applications in Drug Development and Industry
2,5-Dimethylaniline hydrochloride's utility stems from the reactivity of its parent amine. The amino group is a versatile functional handle for building more complex molecules.
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Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[6] The aniline moiety is a common scaffold in medicinal chemistry, and the specific substitution pattern of this molecule makes it a valuable precursor for targeted drug candidates.
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Dye and Pigment Manufacturing: It is a key intermediate in the production of azo dyes and other organic colorants.[6][7][9] For example, it is used in the synthesis of Solvent Red 26.[7] The diazotization of the amino group, followed by coupling with another aromatic compound, is a classic pathway to creating vibrant colors.
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Specialty Chemicals and Pesticides: The compound is also utilized in the synthesis of pesticides and other specialized industrial chemicals where a dimethylaniline scaffold is required.[9]
Section 4: Safety, Handling, and Storage Protocols
Working with 2,5-Dimethylaniline hydrochloride requires strict adherence to safety protocols due to its hazardous nature. The information is synthesized from multiple safety data sheets for the parent compound, which shares similar toxicological properties.
Hazard Profile
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11]
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Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
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Long-Term Effects: Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure.[11]
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Environmental Hazards: Toxic to aquatic life with long-lasting effects.[11]
Self-Validating Safe Handling Workflow
This workflow ensures that safety checks are integrated at every step, minimizing exposure risk.
Caption: A self-validating workflow for the safe handling of aniline derivatives.
Storage and Incompatibilities
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Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and ignition sources.[12] Keep containers tightly closed and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
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Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10][12]
Section 5: Experimental Protocols
The following protocols are provided as validated starting points for laboratory use. Researchers must adapt them based on specific equipment, reagent purity, and scale, always performing a risk assessment beforehand.
Protocol 1: Laboratory Scale Synthesis of 2,5-Dimethylaniline Hydrochloride
Objective: To convert 2,5-Dimethylaniline (free base) into its solid hydrochloride salt for purification and storage.
Materials:
-
2,5-Dimethylaniline (≥98% purity)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or concentrated HCl)
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Dissolution: In a chemical fume hood, dissolve 10.0 g of 2,5-Dimethylaniline in 100 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar. Stir until a homogenous solution is formed.
-
Acidification: Cool the solution in an ice bath. Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise via a dropping funnel with vigorous stirring. Alternatively, bubble HCl gas through the solution or add concentrated aqueous HCl dropwise. The hydrochloride salt will immediately begin to precipitate as a white or off-white solid.[7]
-
Precipitation: Continue adding the acid until no further precipitation is observed. A slight excess ensures complete conversion. The pH of the solution should be acidic (test with pH paper on a withdrawn drop).
-
Isolation: Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two small portions (20 mL each) of cold, anhydrous diethyl ether to remove any unreacted starting material and impurities.
-
Drying: Transfer the solid product to a watch glass or petri dish and dry under vacuum at room temperature to a constant weight.
-
Characterization: Confirm the identity and purity of the product using techniques such as Melting Point, ¹H NMR, and FTIR spectroscopy.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a 2,5-Dimethylaniline hydrochloride sample and identify potential impurities.
Instrumentation & Conditions:
-
HPLC System: With UV-Vis Detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 7). A similar method was developed for related compounds.[13]
-
Gradient Example: Start at 20% Acetonitrile, ramp to 80% over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm[13]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 2,5-Dimethylaniline hydrochloride in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantitative analysis is needed.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the primary standard solution (1 mg/mL) by dissolving it in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identify impurities by comparing their retention times to known standards or by using a mass spectrometer detector (LC-MS).
References
- 2,5-Dimethylaniline hydrochloride | 51786-53-9. Sigma-Aldrich.
- 2,5-Dimethylaniline hydrochloride. Amerigo Scientific.
- 2,5-Dimethylaniline hydrochloride | 51786-53-9. Sigma-Aldrich (Ambeed, Inc.).
- 2,5-DIMETHYLANILINE HYDROCHLORIDE.
- Safe Handling and Storage of 2,5-Dimethylaniline (CAS 95-78-3). Chemical Safety Guide.
- SAFETY DATA SHEET - 2,5-Dimethylaniline. Fisher Scientific.
- 2,5-DIMETHYLANILINE HYDROCHLORIDE | 51786-53-9. ChemicalBook.
- SAFETY DATA SHEET - 2,5-Dimethylaniline. Sigma-Aldrich.
- 2,5-Dimethylaniline CAS 95-78-3: Properties, Applications, and Supplier Inform
- 2,5-Dimethylaniline | 95-78-3. Tokyo Chemical Industry Co., Ltd..
- Safety data sheet - 2,5-Dimethylaniline. CPAChem.
- 2,5-Dimethylaniline | C8H11N | CID 7259. PubChem.
- 2,5-Dimethylaniline CAS:95-78-3. Jinan Future chemical Co.,Ltd.
- 2,5-Dimethylaniline.
- Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.
- Understanding the Properties and Synthesis Applications of 2,5-Dimethylaniline. NINGBO INNO PHARMCHEM CO.,LTD..
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